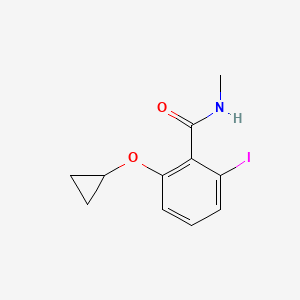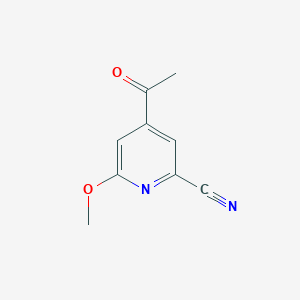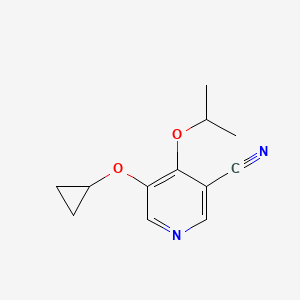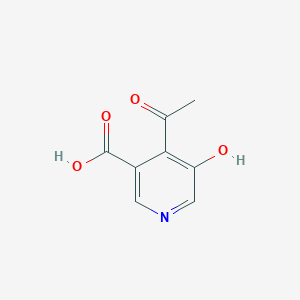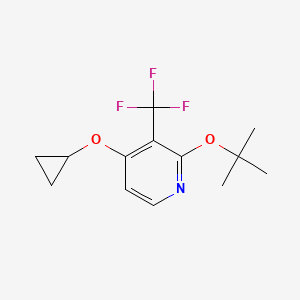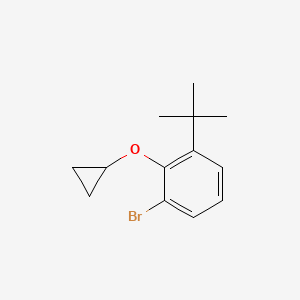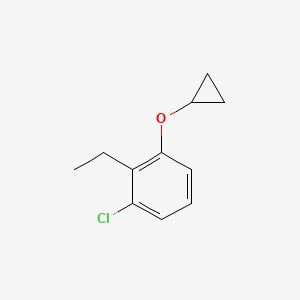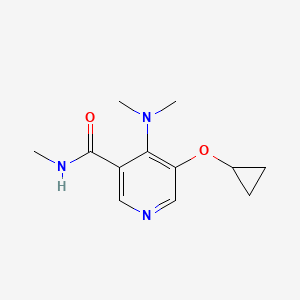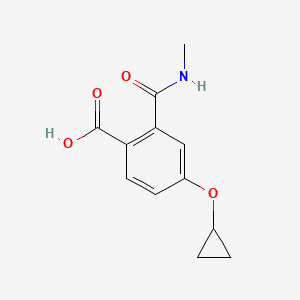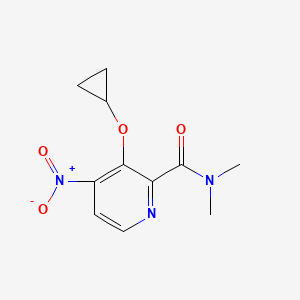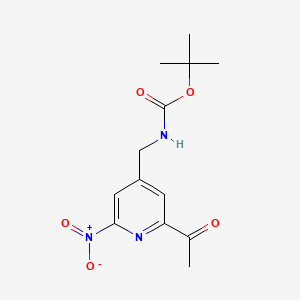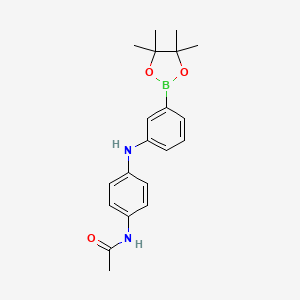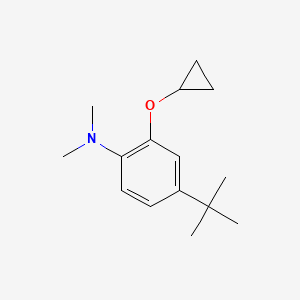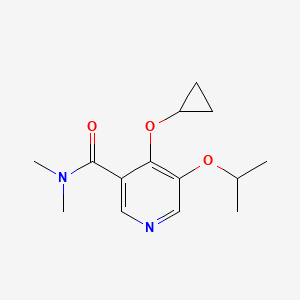
4-Cyclopropoxy-5-isopropoxy-N,N-dimethylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-5-isopropoxy-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.323 g/mol This compound is known for its unique structural features, which include cyclopropoxy and isopropoxy groups attached to a nicotinamide core
Méthodes De Préparation
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant reaction conditions . The process generally includes the following steps:
- Formation of the nicotinamide core through a series of condensation reactions.
- Introduction of the cyclopropoxy group using cyclopropyl boronic acid and a palladium catalyst.
- Introduction of the isopropoxy group using isopropyl boronic acid and a palladium catalyst.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
4-Cyclopropoxy-5-isopropoxy-N,N-dimethylnicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where the cyclopropoxy or isopropoxy groups are replaced with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-Cyclopropoxy-5-isopropoxy-N,N-dimethylnicotinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: The compound may be used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-5-isopropoxy-N,N-dimethylnicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
4-Cyclopropoxy-5-isopropoxy-N,N-dimethylnicotinamide can be compared with other similar compounds, such as:
4-Cyclopropoxy-5-isopropyl-N,N-dimethylnicotinamide: This compound has an isopropyl group instead of an isopropoxy group, resulting in different chemical and biological properties.
5-Cyclopropoxy-4-isopropoxy-N,N-dimethylnicotinamide: This compound has the cyclopropoxy and isopropoxy groups in different positions, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C14H20N2O3 |
|---|---|
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
4-cyclopropyloxy-N,N-dimethyl-5-propan-2-yloxypyridine-3-carboxamide |
InChI |
InChI=1S/C14H20N2O3/c1-9(2)18-12-8-15-7-11(14(17)16(3)4)13(12)19-10-5-6-10/h7-10H,5-6H2,1-4H3 |
Clé InChI |
VFVDVVDTIMJIQR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C(=CN=C1)C(=O)N(C)C)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


